molecular formula C10H10Cl2O2 B14732771 2-(2,4-Dichlorophenyl)-1,3-dioxane CAS No. 5436-91-9

2-(2,4-Dichlorophenyl)-1,3-dioxane

Cat. No.: B14732771
CAS No.: 5436-91-9
M. Wt: 233.09 g/mol
InChI Key: XFIDICMBAPXGLR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and using a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding dioxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced dioxane compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.

    Substitution: Nucleophiles like hydroxylamine, ammonia; conditionssolvent medium (e.g., ethanol), room temperature to moderate heating.

Major Products

The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-1,3-dioxane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in studies to understand its interaction with biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.

    2,4-Dichlorophenylacetic acid: Used as an intermediate in organic synthesis.

    2,4-Dichlorophenol: A precursor for the synthesis of herbicides and other chemicals.

Uniqueness

2-(2,4-Dichlorophenyl)-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical properties compared to other similar compounds

Properties

CAS No.

5436-91-9

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1,3-dioxane

InChI

InChI=1S/C10H10Cl2O2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2

InChI Key

XFIDICMBAPXGLR-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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